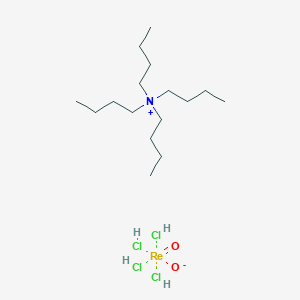
2-methyl(113C)propanoic acid
Overview
Description
2-methyl(113C)propanoic acid, also known as isobutyric acid, is a carboxylic acid with the molecular formula C₄H₈O₂. It is a colorless liquid with a somewhat unpleasant odor and is soluble in water and organic solvents. This compound is classified as a short-chain fatty acid and is found naturally in various plants and foods .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Isobutyraldehyde: Isobutyric acid can be synthesized by oxidizing isobutyraldehyde, which is a byproduct of the hydroformylation of propylene.
Hydrocarboxylation (Koch Reaction): This method involves the high-pressure reaction of propylene with carbon monoxide and water to produce isobutyric acid.
Laboratory Methods: Various laboratory methods include the hydrolysis of isobutyronitrile with alkalis and the oxidation of isobutanol with potassium dichromate in the presence of sulfuric acid.
Industrial Production Methods:
Oxidation of Isobutyraldehyde: This is the most common industrial method for producing isobutyric acid.
Biotechnological Methods: Recent advances include the use of engineered bacteria with a sugar feedstock to produce isobutyric acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: When heated with a chromic acid solution, isobutyric acid is oxidized to acetone.
Reduction: The action of sodium amalgam on methacrylic acid in the presence of proton donors produces isobutyric acid.
Substitution: Isobutyric acid can form amide, ester, anhydride, and chloride derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate and chromic acid are commonly used oxidizing agents.
Reduction: Sodium amalgam is used for reduction reactions.
Substitution: Various reagents such as alcohols, amines, and acid chlorides are used to form esters, amides, and anhydrides.
Major Products:
Acetone: Formed from the oxidation of isobutyric acid.
Esters and Amides: Formed through substitution reactions.
Scientific Research Applications
2-methyl(113C)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Butyric Acid: Another short-chain fatty acid with similar properties but a different structure.
Propionic Acid: Shares similar industrial applications but differs in its molecular structure and properties.
Uniqueness: 2-methyl(113C)propanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form various derivatives and its role in metabolic pathways make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-methyl(113C)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-AZXPZELESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482006 | |
| Record name | Isobutyric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6228-78-0 | |
| Record name | Isobutyric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6228-78-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)












